Nickel oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

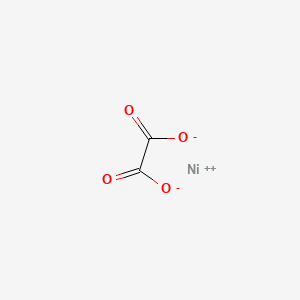

Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ni/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLZKNFSRCEOFV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2NiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060277 | |

| Record name | Nickel, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, Dihydrate: light green solid, insoluble in water; [Merck Index] | |

| Record name | Nickel, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

547-67-1, 20543-06-0 | |

| Record name | [Ethanedioato(2-)-κO1,κO2]nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid, nickel salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020543060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxalic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OGH7H8HA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

nickel oxalate synthesis from nickel sulfate and oxalic acid

An In-depth Technical Guide to the Synthesis of Nickel Oxalate (B1200264) from Nickel Sulfate (B86663) and Oxalic Acid

Introduction

Nickel oxalate, with the chemical formula NiC₂O₄, is an inorganic compound that typically exists as a dihydrate, NiC₂O₄·2H₂O.[1] It presents as a light green crystalline solid and is characterized by its low solubility in water.[1][2] This compound is of significant interest in materials science and chemistry, primarily serving as a crucial precursor for the synthesis of high-purity nickel oxide (NiO) or metallic nickel powders and nanostructures.[1] The thermal decomposition of this compound is a clean process, yielding fine NiO particles valuable for applications in catalysis, battery manufacturing, and ceramics.[1][3]

The synthesis of this compound is most commonly achieved through a straightforward and controllable precipitation reaction in an aqueous solution.[1] This guide provides a comprehensive overview of the synthesis of this compound from nickel sulfate and oxalic acid, detailing experimental protocols, critical parameters, and characterization data for researchers and professionals in drug development and materials science.

Synthesis Reaction and Mechanism

The synthesis is based on a precipitation reaction where aqueous solutions of nickel sulfate and oxalic acid are mixed. The low solubility of this compound in water drives the reaction, leading to its precipitation as a solid. The dihydrate form is the most stable under ambient conditions.[1]

The balanced chemical equation for the reaction is:

NiSO₄(aq) + H₂C₂O₄(aq) + 2H₂O(l) → NiC₂O₄·2H₂O(s) + H₂SO₄(aq)

Experimental Protocols

This section outlines a generalized procedure for the synthesis of this compound via precipitation, followed by specific examples from cited literature.

General Laboratory Procedure

-

Reagent Preparation : Prepare separate aqueous solutions of nickel sulfate (NiSO₄) and oxalic acid (H₂C₂O₄) at desired molar concentrations. For instance, two-molar solutions of each reactant can be prepared using double-distilled water.[4]

-

Reaction Setup : Place the nickel sulfate solution in a reaction vessel equipped with a magnetic stirrer.

-

Precipitation : While continuously stirring the nickel sulfate solution, slowly add the oxalic acid solution. The rate of addition and stirring speed are critical parameters for controlling particle size and morphology.

-

Aging : After the complete addition of oxalic acid, continue stirring the mixture for a specified period (e.g., 30 minutes to 24 hours) to allow the precipitate to age.[4][5][6] This step promotes crystal growth and improves the filterability of the product.

-

Filtration and Washing : Separate the light green this compound precipitate from the solution via vacuum filtration.[4][7] Wash the collected solid multiple times with distilled water to remove unreacted reagents and byproducts, such as sulfuric acid. Washing with acetone (B3395972) can also be performed to aid in drying.[7]

-

Drying : Dry the purified precipitate in an oven at a controlled temperature (e.g., 80°C for 24 hours) to remove residual water and obtain the final this compound dihydrate product.[3]

Workflow for this compound Synthesis

Caption: General experimental workflow for this compound synthesis.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of the synthesis parameters and product characteristics.

Table 1: Summary of Experimental Synthesis Parameters

| Precursor(s) | Reactant Concentration | Temperature | pH | Stirring Speed | Duration | Reference |

| NiSO₄, H₂C₂O₄ | 2 M (each) | Ambient | Not Specified | 1200-1500 rpm | 30 min | [4] |

| NiCl₂, H₂C₂O₄ | 1:1 molar ratio | Room Temp (~25°C) | Not Specified | Not Specified | 24 hours | [5] |

| Leached Ni solution, H₂C₂O₄ | Not Specified | Ambient | 1 | Not Specified | 24 hours | [6] |

| Leached Ni solution, H₂C₂O₄ | Not Specified | 90°C | 1.5 | Not Specified | Not Specified | [8] |

| NiCl₂, H₂C₂O₄ | Ni: 120-180 g/L | 60-70°C | 8.0-9.0 | Stirring | Until Ni ≤0.5g/L | [9] |

| Mixed metal solution, H₂C₂O₄ | Not Specified | 50°C | Not Specified | 250 rpm | 60 min | [10] |

Note on pH: The pH of the reaction medium is a critical factor influencing the precipitation efficiency and purity of the product. Studies show that this compound has low solubility at a pH between 1 and 2.5.[6][8][11] However, overall extraction efficiency can continue to increase up to pH 5.[12] For specific morphologies like dendrites from a chloride precursor, a much higher pH (8.0-9.0) using ammonia (B1221849) is required.[9]

Table 2: Characterization Data of Synthesized this compound

| Property | Value / Observation | Analytical Method | Reference |

| Appearance | Light green precipitate/powder | Visual | [1][4] |

| Yield | ~30-35% | Gravimetric | [4] |

| Purity | 96.06% Ni | Not Specified | [6] |

| Morphology | Dendritic crystals | SEM | [9] |

| Flower-like morphology | SEM | [5][13] | |

| Agglomerated particles | SEM | [6] | |

| Crystal Structure | NiC₂O₄·2H₂O | XRD | [3] |

Thermal Decomposition

One of the primary applications of this compound is its use as a precursor for nickel oxide (NiO) via thermal decomposition (calcination).[1] The process involves two main stages: dehydration followed by the decomposition of the anhydrous oxalate.

-

Dehydration : The two water molecules are removed. This process can occur in steps, with lattice water being removed at lower temperatures (up to 150°C) and coordinated water at higher temperatures (up to ~260°C).[7]

-

Decomposition : The anhydrous this compound decomposes into nickel oxide (in air or oxygen) or metallic nickel (in an inert or reducing atmosphere).[1][14] In air, the decomposition typically occurs in the temperature range of 290-370°C, releasing carbon dioxide and carbon monoxide.[7][14]

The overall decomposition reaction in air is: NiC₂O₄·2H₂O(s) + ½O₂(g) → NiO(s) + 2CO₂(g) + 2H₂O(g)

In an inert atmosphere, the reaction is: NiC₂O₄(s) → Ni(s) + 2CO₂(g)[3]

Thermal Decomposition Pathway

Caption: Thermal decomposition pathways of this compound dihydrate.

Table 3: Key Thermal Decomposition Temperatures

| Process | Temperature Range (°C) | Atmosphere | Final Product | Reference |

| Dehydration | up to ~260°C | Air | Anhydrous NiC₂O₄ | [7] |

| Decomposition | ~300 - 370°C | Vacuum | Metallic Ni + Surface NiO | [14] |

| Decomposition | 290 - 320°C | Air | NiO₁₊ₓ (non-stoichiometric) | [7] |

| Decomposition | >400°C | Vacuum | Metallic Ni | [14] |

Conclusion

The synthesis of this compound from nickel sulfate and oxalic acid is a robust and highly adaptable precipitation method. Key experimental variables such as pH, temperature, reactant concentration, and reaction time significantly influence the yield, purity, and morphology of the final product. The synthesized this compound serves as an excellent precursor for producing nanostructured nickel oxide or metallic nickel through controlled thermal decomposition. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and scientists to reliably produce and utilize this compound for various advanced applications.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. materialsciencejournal.org [materialsciencejournal.org]

- 5. Morphological Control and Surface Modification Characteristics of this compound Synthesized via Oxalic Acid Precipitation [powdermat.org]

- 6. Utilization of Spent Catalyst Ni/γ-Al2O3 in this compound Synthesis: Effect of pH - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. CN103951555A - Preparation method of dendrite-shaped this compound - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. sterc.org [sterc.org]

- 12. bch.ro [bch.ro]

- 13. Morphological Control and Surface Modification Characteristics of this compound Synthesized via Oxalic Acid Precipitation [kci.go.kr]

- 14. pubs.acs.org [pubs.acs.org]

physicochemical properties of nickel oxalate dihydrate

A Comprehensive Technical Guide to the Physicochemical Properties of Nickel Oxalate (B1200264) Dihydrate

Introduction

Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) is an inorganic coordination compound that serves as a significant precursor in the synthesis of nickel-based catalysts, magnetic materials, and advanced ceramics.[1][2] Its controlled thermal decomposition to yield high-purity nickel or nickel oxide powders makes it a compound of interest for materials scientists and chemical engineers.[3][4] This technical guide provides an in-depth overview of the core , complete with quantitative data, detailed experimental protocols, and a visualization of its thermal decomposition pathway. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of nickel oxalate dihydrate are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄NiO₆ | [5][6][7] |

| Molecular Weight | 182.74 g/mol | [5][6][7] |

| Appearance | Light green crystalline solid/powder | [3][4] |

| Density | 2.071 g/cm³ at 20°C | [8][9][10] |

| Solubility in Water | 0.0118 g/L | [11] |

| Solubility in other solvents | Insoluble in organic solvents; Soluble in acids | [3][4] |

| Magnetic Susceptibility (μ_eff_) | 2.95 BM | [4][12] |

Table 2: Thermal Properties

| Property | Value/Description | Reference(s) |

| Dehydration Temperature | Begins above 150°C in vacuum | [4][12] |

| Decomposition Temperature | Begins above 300°C in vacuum | [4][12] |

| Thermal Decomposition Products (in air) | Nickel oxide (NiO), Carbon monoxide (CO), Carbon dioxide (CO₂) | [3][4] |

| Thermal Decomposition Products (in inert/reducing atmosphere) | Metallic nickel (Ni), Carbon dioxide (CO₂) | [3][13] |

Table 3: Crystallographic Data

| Property | Value | Reference(s) |

| Crystal System | Orthorhombic | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound dihydrate are crucial for reproducible research. The following sections provide established protocols.

Synthesis of this compound Dihydrate via Precipitation

This protocol describes a common method for synthesizing this compound dihydrate by direct precipitation from aqueous solutions.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium oxalate (Na₂C₂O₄)

-

Distilled water

Procedure:

-

Prepare a 0.2 M solution of NiCl₂·6H₂O in distilled water.

-

Prepare a 0.2 M solution of Na₂C₂O₄ in distilled water.

-

Slowly add the sodium oxalate solution to the nickel chloride solution with constant stirring.

-

A light green precipitate of this compound dihydrate will form immediately.

-

Continue stirring for a designated period (e.g., 1 hour) to ensure complete precipitation.

-

Filter the precipitate using a Buchner funnel and wash it several times with distilled water to remove any soluble impurities.

-

Dry the resulting powder in an oven at a temperature below 100°C to avoid premature dehydration.[14]

Synthesis via Nickel Hydroxide (B78521) Slurry

This alternative method can be used to control particle morphology.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Sodium oxalate (Na₂C₂O₄)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Distilled water

Procedure:

-

To a 100 ml solution of 0.2 M NiCl₂·6H₂O, add 30 ml of 1 M NaOH solution while agitating to precipitate nickel hydroxide (Ni(OH)₂).

-

Add 20 ml of 0.25 M Na₂C₂O₄ to the Ni(OH)₂ slurry.

-

Slowly add a 0.2 M solution of H₂C₂O₄·2H₂O at a rate of 0.1 mL/s until the pH of the solution reaches 6.0.

-

Continue to agitate the solution for 1 hour at pH 6.0 for ripening of the precipitate.

-

Filter and wash the precipitate with distilled water.

-

Dry the final product at a suitable temperature (e.g., 60-80°C).[13]

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are commonly employed to study the thermal decomposition of this compound dihydrate.

Instrumentation:

-

A simultaneous thermal analyzer (TGA/DTA or TGA/DSC)

Procedure:

-

Place a known mass of the dried this compound dihydrate sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Place the crucible in the furnace of the thermal analyzer.

-

Heat the sample from room temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).

-

The analysis can be performed under different atmospheres, such as air (oxidizing), nitrogen (inert), or a reducing gas mixture, to study the effect on the decomposition products.

-

Record the mass loss (TGA) and the temperature difference (DTA) as a function of temperature.[1]

Visualizations

Thermal Decomposition Pathway of this compound Dihydrate

The following diagram illustrates the key stages of the thermal decomposition of this compound dihydrate under an inert atmosphere.

Experimental Workflow for Synthesis and Characterization

The logical flow from starting materials to final characterization is depicted in the following diagram.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. pubs.acs.org [pubs.acs.org]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. This compound DIHYDRATE | 6018-94-6 [chemicalbook.com]

- 5. nickel(II) oxalate dihydrate | C2H4NiO6 | CID 516789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. This compound DIHYDRATE | 547-67-1 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [guidechem.com]

- 11. americanelements.com [americanelements.com]

- 12. This compound DIHYDRATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. mrs-j.org [mrs-j.org]

- 14. ejm.copernicus.org [ejm.copernicus.org]

Crystal Structure Analysis of Nickel(II) Oxalate Dihydrate (NiC₂O₄·2H₂O): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), a compound of interest as a precursor in the synthesis of nickel-based catalysts and materials. This document summarizes key crystallographic data, details the experimental protocols for its characterization, and outlines the thermal decomposition behavior of the material.

Introduction

Nickel(II) oxalate dihydrate is an inorganic coordination compound that typically appears as a light green powder.[1] It is a valuable precursor for producing nickel oxide (NiO) and pure nickel, making its structural and thermal properties a subject of significant research interest.[2] The compound's structure consists of nickel ions coordinated by oxalate ligands and water molecules, forming a three-dimensional network.[1]

Crystallographic Data

The crystal structure of nickel(II) oxalate dihydrate has been reported to exist in different phases, most commonly a monoclinic C2/c space group.[2][3] Some studies also suggest a disordered orthorhombic crystal structure at room temperature.[1] The crystallographic parameters for the monoclinic phase are summarized in the tables below.

Table 1: Crystallographic Data for Monoclinic NiC₂O₄·2H₂O (Study 1)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 11.7916(5) Å |

| b | 5.31798(14) Å |

| c | 9.7806(7) Å |

| β | 127.014(6)° |

| Cell Volume | 489.73(4) ų |

| Z | 4 |

| Method | Powder Diffraction |

| Radiation Type | CuKα |

| Wavelength | 1.54184 Å |

| Temperature | 295 K |

Data sourced from Puzan et al., 2018.[2]

Table 2: Crystallographic Data for Monoclinic NiC₂O₄·2H₂O (Study 2)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 11.8392(5) Å |

| b | 5.3312(2) Å |

| c | 9.8357(7) Å |

| β | 126.723(5)° |

| Cell Volume | 497.59(3) ų |

| Z | 4 |

| Method | Powder X-ray Diffraction |

| Radiation Type | CoKα |

| Wavelength | 1.79021 Å |

Data for the naturally occurring mineral andreybulakhite, the natural analogue of NiC₂O₄·2H₂O.[3]

Experimental Protocols

Synthesis of NiC₂O₄·2H₂O

A common method for the synthesis of nickel(II) oxalate dihydrate is through a chemical precipitation reaction.[4]

Procedure:

-

Prepare an aqueous solution of a nickel salt, such as nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O).

-

Prepare a separate aqueous solution of oxalic acid (H₂C₂O₄·2H₂O).

-

Mix the two solutions with stirring. A precipitate of NiC₂O₄·2H₂O will form.

-

The precipitate is then filtered, washed with distilled water, and dried.

-

For enhanced crystallinity, hydrothermal synthesis can be employed by heating the reactants in a sealed autoclave.[1]

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction is a primary technique for determining the crystal structure of NiC₂O₄·2H₂O.

Typical Experimental Parameters:

-

Diffractometer: A temperature-programmed X-ray diffractometer (TP-XRD) can be used for in-situ thermal studies.[2]

-

X-ray Source: Copper (Cu Kα, λ = 1.54184 Å) or Cobalt (Co Kα, λ = 1.79021 Å) radiation is commonly used.[3]

-

Optics: A parabolic Göbel mirror may be used to minimize line broadening.[5]

-

Scan Range (2θ): A typical range is from 15° to 70°.[5]

-

Scan Rate: For detailed scans, a rate of 0.06° s⁻¹ can be used.[5]

-

Atmosphere: For thermal studies, an inert gas purge, such as dry, oxygen-free argon at a flow rate of 50 ml min⁻¹, is used.[5]

Thermal Analysis

Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (FTIR) is employed to study the thermal decomposition of NiC₂O₄·2H₂O.

Typical TGA-FTIR Parameters:

-

Heating Rate: A controlled heating rate, for example, 6°C min⁻¹, is applied.[5]

-

Atmosphere: The experiment can be conducted under a dynamic inert atmosphere (e.g., nitrogen or argon) or in air.[2][6]

-

Initial Drying: The sample may be held at a temperature such as 105°C for a period (e.g., 30 minutes) to remove hygroscopic water before the main analysis.[5]

-

Analysis: The weight loss of the sample is monitored as a function of temperature, and the evolved gases are simultaneously analyzed by FTIR to identify the decomposition products.[2]

Structural Analysis Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of NiC₂O₄·2H₂O.

Caption: Experimental workflow for the crystal structure analysis of NiC₂O₄·2H₂O.

Thermal Decomposition of NiC₂O₄·2H₂O

The thermal decomposition of nickel(II) oxalate dihydrate typically proceeds in two distinct stages.[5][7]

-

Dehydration: The first stage involves the loss of the two water molecules of hydration to form anhydrous nickel oxalate (NiC₂O₄). This process generally occurs at temperatures around 200°C.[8]

-

Decomposition: The second stage is the decomposition of the anhydrous this compound. The final product of this decomposition depends on the atmosphere. In an inert atmosphere (like nitrogen or argon), the decomposition product is primarily metallic nickel.[2][7] In an air or oxygen-containing atmosphere, the final product is nickel oxide (NiO).[2][6] The decomposition of the anhydrous oxalate to NiO in air occurs in the temperature range of 350-430°C.[9]

Table 3: Thermal Decomposition Stages of NiC₂O₄·2H₂O

| Stage | Reaction | Temperature Range (°C) | Atmosphere | Final Product |

| 1. Dehydration | NiC₂O₄·2H₂O → NiC₂O₄ + 2H₂O | ~120 - 270 | Inert/Air | NiC₂O₄ |

| 2. Decomposition | NiC₂O₄ → Ni + 2CO₂ | > 350 | Inert | Metallic Ni |

| NiC₂O₄ + ½O₂ → NiO + 2CO₂ | ~350 - 430 | Air | NiO |

The decomposition process can be more complex, with some studies suggesting the formation of intermediate species.[8]

Vibrational Spectroscopy

Raman and Infrared (IR) spectroscopy are valuable tools for characterizing the vibrational modes of NiC₂O₄·2H₂O and confirming the presence of oxalate and water molecules.

Table 4: Key Vibrational Bands for NiC₂O₄·2H₂O

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3389 | O-H stretching vibrations | IR |

| 1701 | C=O stretching vibrations | Raman |

| 1640 | H₂O bending vibrations | IR |

| 1621 | H₂O bending vibrations | Raman |

| 1454 | C-O and C-C stretching modes | Raman |

| 1357, 1315 | C-O and C-C stretching | IR |

| 924 | C-O and C-C stretching modes | Raman |

| 818 | Ni-O stretching, C-O/C-C stretching, C-C-O/O-C-O bending | IR |

| 597 | Ni-O stretching, C-C-O and O-C-O bending | Raman |

| 550, 307, 226 | Predominantly Ni-O stretching and deformation modes | Raman |

Data sourced from studies on the natural mineral andreybulakhite.[3]

Logical Relationship of Thermal Decomposition

The following diagram illustrates the logical progression of the thermal decomposition of NiC₂O₄·2H₂O under different atmospheric conditions.

Caption: Thermal decomposition pathways of NiC₂O₄·2H₂O.

This guide provides a foundational understanding of the crystal structure and thermal properties of nickel(II) oxalate dihydrate, leveraging data from recent scientific literature. The detailed protocols and summarized data serve as a valuable resource for researchers engaged in materials science and catalyst development.

References

- 1. Buy Nickel(II) oxalate dihydrate (EVT-2975979) | 6018-94-6 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. ejm.copernicus.org [ejm.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. The Thermal Decomposition of NiC2O4·2H2O: An In situ TP-X... [degruyterbrill.com]

- 6. researchgate.net [researchgate.net]

- 7. The Thermal Decomposition of NiC2O4·2H2O: An In situ TP-X... [degruyterbrill.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Nickel Oxalate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel oxalate (B1200264) (NiC₂O₄), a compound of interest in various fields including catalysis, materials science, and as an intermediate in chemical synthesis. Understanding its solubility characteristics in different solvent systems is crucial for its effective application and for the development of processes involving this compound.

Executive Summary

Nickel oxalate is a sparingly soluble salt in water, with its solubility being significantly influenced by the pH of the medium and the presence of complexing agents. This guide details the quantitative solubility of this compound in aqueous systems, acidic and alkaline solutions, and various organic solvents. It outlines the chemical principles governing its dissolution, including equilibrium reactions and complex formation. Furthermore, detailed experimental protocols for determining the solubility of this compound are provided, alongside graphical representations of the dissolution pathways and experimental workflows to facilitate a deeper understanding.

Physicochemical Properties and Principles of Solubility

This compound typically exists as a dihydrate, NiC₂O₄·2H₂O, a light green crystalline solid.[1] Its solubility is primarily governed by the solubility product constant (Ksp), which represents the equilibrium between the solid salt and its constituent ions in a saturated solution.

The dissolution of this compound in water can be represented by the following equilibrium:

NiC₂O₄(s) ⇌ Ni²⁺(aq) + C₂O₄²⁻(aq)

The solubility product constant (Ksp) for this compound is approximately 4 x 10⁻¹⁰, corresponding to a pKsp of 9.4.[2][3] This low Ksp value indicates its limited solubility in pure water.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents under different conditions. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Aqueous Solutions

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Ksp | pKsp |

| Water | 25 | 0.0012 | 8.2 x 10⁻⁵ | 4 x 10⁻¹⁰ | 9.4 |

| Calculated from Ksp | 25 | Calculated | 2.0 x 10⁻⁵ | 4 x 10⁻¹⁰ | 9.4 |

Note: The experimentally determined solubility can differ from the calculated value due to factors such as ion pairing and hydrolysis.

Table 2: Qualitative and Quantitative Solubility of this compound in Acidic and Alkaline Solutions

| Solvent System | Observation | Quantitative Data (if available) |

| Acidic Solutions | ||

| Mineral Acids (e.g., HCl, H₂SO₄, HNO₃) | Soluble with decomposition.[4] The oxalate ion is protonated, shifting the solubility equilibrium. | Low solubility observed at pH 2.0–2.5.[5] At pH 4, selective dissolution of Ni from mixed metal oxalates occurs.[6] |

| Alkaline Solutions | ||

| Aqueous Ammonia (B1221849) | Soluble due to the formation of nickel-ammine complexes.[2] | The formation of various Ni(NH₃)ₙ²⁺ complexes (n=1-6) drives the dissolution.[7][8] |

| Sodium Hydroxide (B78521) | Generally insoluble. Precipitation of nickel(II) hydroxide is expected. | No specific quantitative data found for the solubility of this compound itself. |

Table 3: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Examples | Qualitative Solubility |

| Polar Protic | Water, Ethanol (B145695), Methanol | Sparingly soluble in water, practically insoluble in ethanol and methanol.[4] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Insoluble.[4] |

| Nonpolar | Hexane, Toluene | Insoluble.[3] |

Dissolution Mechanisms and Influencing Factors

The solubility of this compound is not a simple physical dissolution process in many solvent systems. Chemical reactions play a significant role, particularly in acidic and ammoniacal solutions.

Dissolution in Acidic Solutions

In the presence of a strong acid, the oxalate anion (C₂O₄²⁻), a weak base, is protonated to form the hydrogen oxalate ion (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This consumption of the oxalate ion shifts the dissolution equilibrium of this compound to the right, leading to increased solubility.

Dissolution in Aqueous Ammonia

Nickel(II) ions readily form stable coordination complexes with ammonia, known as ammine complexes ([Ni(NH₃)ₙ]²⁺, where n can range from 1 to 6). The formation of these complexes removes free Ni²⁺ ions from the solution, thereby shifting the dissolution equilibrium of this compound to the right and significantly increasing its solubility. The deep blue color of the resulting solution is characteristic of the hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺.[9]

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent using the isothermal saturation technique.

Materials and Equipment

-

This compound dihydrate (NiC₂O₄·2H₂O)

-

Solvent of interest

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical instrumentation for nickel ion quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis spectrophotometer with a suitable colorimetric reagent)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid is necessary to ensure that the solution reaches saturation.

-

Place the container in a constant temperature bath and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected sample through a syringe filter to remove any suspended microcrystals.

-

-

Analysis of Nickel Ion Concentration:

-

Dilute the filtered saturated solution to a suitable concentration for analysis using the chosen analytical technique.

-

Prepare a series of standard solutions of a soluble nickel salt (e.g., nickel chloride or nickel sulfate) of known concentrations.

-

Measure the absorbance or emission of the standard solutions and the sample solution using the selected analytical instrument.

-

Construct a calibration curve by plotting the signal (e.g., absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of nickel ions in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of nickel ions in the original saturated solution, accounting for the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL or mol/L) to express the solubility of this compound.

-

Conclusion

The solubility of this compound is a complex interplay of its intrinsic solubility product, the pH of the solvent, and the presence of complexing agents. While sparingly soluble in water and most organic solvents, its solubility is significantly enhanced in acidic and ammoniacal solutions due to chemical reactions that consume its constituent ions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound, enabling better control and optimization of processes involving this compound. Further research to generate more extensive quantitative solubility data in a wider range of solvent concentrations and temperatures would be beneficial for expanding its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. bch.ro [bch.ro]

- 7. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00605G [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. Nickel transition metal Chemistry nickel(II) Ni2+ complex ions ligand substitution redox chemical reactions principal oxidation states +2 +3 Palladium Plutonium Darmstadtium balanced equations GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of Nickel Oxalate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of nickel oxalate (B1200264), with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Nickel oxalate (NiC₂O₄), particularly in its dihydrate form (NiC₂O₄·2H₂O), is a coordination polymer with significant applications as a precursor in the synthesis of nickel-based catalysts and battery materials. Understanding its vibrational properties through spectroscopic techniques is crucial for quality control, structural elucidation, and monitoring of chemical transformations.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the molecular vibrations of a material. For this compound, these techniques are instrumental in identifying the coordination of the oxalate ligand to the nickel ion, the presence of water of hydration, and the overall molecular structure. The oxalate ion (C₂O₄²⁻) can adopt different conformations, and its vibrational modes are sensitive to the metal it is coordinated with.

In this compound dihydrate, the oxalate ion acts as a bridging ligand, forming a polymeric chain structure. Each nickel ion is also coordinated to two water molecules, resulting in a quasi-octahedral geometry.[1] This coordination environment gives rise to a characteristic set of vibrational bands in both the FTIR and Raman spectra.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are crucial for obtaining reproducible and high-quality data. The following protocols are synthesized from established research practices.

2.1. Sample Preparation

For accurate spectroscopic analysis, proper sample preparation is paramount. This compound is typically a solid powder.

-

For FTIR Spectroscopy (KBr Pellet Technique):

-

Thoroughly dry the this compound sample to remove any adsorbed moisture that is not part of the crystalline structure.

-

Grind a small amount of the this compound sample (approximately 1-2 mg) with about 200-300 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[2]

-

Mount the resulting KBr pellet in the sample holder of the FTIR spectrometer.

-

-

For Raman Spectroscopy:

-

Place a small amount of the this compound powder directly onto a microscope slide or into a capillary tube.

-

Ensure the sample is packed to present a flat and uniform surface to the laser beam to minimize scattering and improve signal quality.

-

2.2. FTIR Spectrometer Parameters

A typical experimental setup for FTIR analysis of this compound would involve the following parameters:

-

Spectrometer: A Jasco-FT-IR 410 spectrophotometer or an equivalent instrument.[2]

-

Spectral Range: 4000–400 cm⁻¹.[2]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.[2]

-

Background: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

2.3. Raman Spectrometer Parameters

For Raman analysis of this compound, the following instrumental parameters are recommended:

-

Spectrometer: A DXR3xi Raman Imaging Microscope (Nicolet) or a Spex Industries Model 1401 double monochromator with photon-counting detection.[3][4]

-

Excitation Source: A 785 nm laser or a 488.0 nm argon laser.[3][4]

-

Laser Power: Use the lowest possible laser power to avoid sample degradation, typically in the range of 1-10 mW at the sample.

-

Spectral Slit Width: 4 cm⁻¹.[4]

-

Calibration: Calibrate the spectrometer using the emission lines of a neon lamp or the 520.5 cm⁻¹ line of a silicon wafer.[4]

Spectroscopic Data and Interpretation

The FTIR and Raman spectra of this compound dihydrate exhibit several characteristic bands corresponding to the vibrational modes of the oxalate ligand, the Ni-O bonds, and the water of hydration.

3.1. FTIR Spectrum

The FTIR spectrum of this compound is dominated by strong absorptions from the carboxylate groups of the oxalate ligand. A broad band in the high-frequency region is indicative of the O-H stretching vibrations of the coordinated water molecules.

3.2. Raman Spectrum

The Raman spectrum of this compound provides complementary information to the FTIR data. The most intense Raman band is typically observed in the 1400-1600 cm⁻¹ region, which is a diagnostic feature for oxalate compounds.[3]

3.3. Data Summary

The following table summarizes the key vibrational bands observed in the FTIR and Raman spectra of this compound and their corresponding assignments.

| Wavenumber (cm⁻¹) - FTIR | Wavenumber (cm⁻¹) - Raman | Assignment | Reference(s) |

| ~3402 (broad, strong) | ~3360 | ν(O-H) of coordinated water | [2][4] |

| ~3160 | - | ν(O-H) of coordinated water | [4] |

| ~1644 (very strong) | ~1632 | νₐₛ(C=O) / H-O-H bending | [2][4] |

| ~1610 | - | ν(C-O) stretch, δ(O-C-O) | [4] |

| - | ~1477 (strong) | νₛ(C-O) + ν(C-C) | [3] |

| ~1365 (very strong) | - | νₛ(OCO) | [2] |

| ~1317 (strong) | ~1312 | νₛ(C-O) + δ(OCO) | [1][2] |

| ~827 (medium) | ~833 | δ(OCO) | [2] |

| ~919 | - | ν(C-C) | [4] |

| ~553 (weak) | ~540 | Lattice water | [2][5] |

| ~488 (medium) | ~490 | ν(Ni-O) + ν(C-C) | [2][4] |

| ~410 (weak) | - | ν(Ni-O) and/or ring deformation | [2] |

Abbreviations: ν - stretching; δ - bending/deformation; as - asymmetric; s - symmetric.

Visualization of Experimental Workflow

The logical flow of the spectroscopic characterization of this compound can be visualized as a structured workflow, from initial sample acquisition to final data interpretation.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound using FTIR and Raman techniques provides a powerful and non-destructive means of confirming its chemical identity, elucidating its structure, and assessing its purity. The distinct vibrational signatures of the oxalate ligand and its coordination to the nickel center, along with the characteristic bands of the water of hydration, serve as reliable fingerprints for this important material. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this compound in various fields of materials science and drug development.

References

chemical formula and molecular weight of nickel oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of nickel oxalate (B1200264), a compound of significant interest in materials science and catalysis. This document outlines its fundamental chemical and physical properties, detailed synthesis protocols, and key applications, with a focus on data relevant to research and development professionals.

Core Properties of Nickel Oxalate

This compound is an inorganic compound that primarily exists in its dihydrate form, a light green crystalline solid. It is characterized by its low solubility in water.

| Property | Value | Form |

| Chemical Formula | NiC₂O₄ | Anhydrous |

| NiC₂O₄·2H₂O | Dihydrate | |

| Molecular Weight | 146.71 g/mol | Anhydrous |

| 182.74 g/mol [1] | Dihydrate | |

| Appearance | Light green crystalline solid[2] | Dihydrate |

| Solubility | Sparingly soluble in water[2] | Dihydrate |

| Crystal Structure | Monoclinic (P2₁/c)[3] | Anhydrous |

Experimental Protocols

Synthesis of this compound Dihydrate via Precipitation

This protocol describes a common and straightforward method for synthesizing this compound dihydrate through a precipitation reaction.[2]

Materials:

-

Nickel(II) sulfate (B86663) (NiSO₄) or Nickel(II) chloride (NiCl₂)

-

Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)

-

Distilled water

-

Magnetic stirrer

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare a molar solution of a soluble nickel salt (e.g., nickel sulfate) in distilled water.

-

Separately, prepare a molar solution of an oxalate source (e.g., oxalic acid).

-

While continuously stirring the nickel salt solution with a magnetic stirrer at a constant rate (e.g., 1200 rpm), slowly add the oxalic acid solution.[4]

-

A light green precipitate of this compound will form immediately.[4]

-

Continue stirring for an additional 30 minutes to ensure the completion of the reaction.[4]

-

Filter the precipitate using a filtration apparatus.

-

Wash the collected solid with distilled water to remove any unreacted ions.[4]

-

Dry the purified this compound in an oven at a controlled temperature (e.g., 80°C) until a constant weight is achieved.[5]

Synthesis via Oxidation of Ethylene (B1197577) Glycol

An alternative synthesis route involves the oxidation of ethylene glycol in the presence of a nickel salt.

Materials:

-

Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

Ethylene glycol

-

Nitric acid (HNO₃)

-

Distilled water

-

Water bath

-

Reflux apparatus

Procedure:

-

Prepare a homogeneous mixture of distilled water, alcohol, Ni(NO₃)₂·6H₂O, and nitric acid. A typical molar ratio is 1.5:1.5:1 for ethylene glycol:Ni(NO₃)₂·6H₂O:HNO₃.[6]

-

Heat the mixture gradually in a water bath. The reaction is complete when gas evolution ceases.[6]

-

Purify the resulting solid by suspending it in an acetone/distilled water mixture and heating under reflux.[6]

-

Filter the solution under a vacuum.

-

Wash the collected pink solid product with acetone and air-dry to a constant mass.[6]

Key Applications

This compound serves as a precursor in the synthesis of various nickel-based materials and has applications in catalysis.

-

Precursor for Nickel and Nickel Oxide: One of the most significant applications of this compound is its role as a precursor for the production of high-purity nickel powder and nickel oxide (NiO) nanoparticles.[2][7] Thermal decomposition of this compound under controlled atmospheres yields these materials, which are utilized in catalysts, battery electrodes, and gas sensors.[4][7]

-

Catalysis: this compound itself is employed as a catalyst in various organic synthesis reactions.[7]

-

Electrochemistry: In recent research, nickel-cobalt (B8461503) oxalate has been investigated as an efficient non-precious electrocatalyst for the oxygen evolution reaction in alkaline water splitting.[8]

-

Drug Development: While not a direct therapeutic agent, nickel complexes are being explored as tools in organic synthesis to create novel molecular structures for drug discovery, potentially accelerating the development of new medicines.[9][10]

Process Workflows

Synthesis of this compound Dihydrate

Caption: Workflow for the synthesis of this compound dihydrate.

Thermal Decomposition of this compound

Caption: Thermal decomposition pathways of this compound.

References

- 1. nickel(II) oxalate dihydrate | C2H4NiO6 | CID 516789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. researchgate.net [researchgate.net]

- 4. Large Scale Synthesis of Nickel Oxide (NiO) by Self Propagated Combustion Reaction – Material Science Research India [materialsciencejournal.org]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Cas 547-67-1,Nickel(II) oxalate | lookchem [lookchem.com]

- 8. Nickel–cobalt oxalate as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]

A Comprehensive Technical Guide to the Synthesis of Nickel Oxalate via Precipitation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of nickel oxalate (B1200264) (NiC₂O₄) through the precipitation method. Nickel oxalate is a crucial precursor in the fabrication of various nickel-based materials, including catalysts, battery electrodes, and magnetic materials. The precipitation technique offers a versatile and scalable approach to produce this compound with controlled morphology and purity. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying chemical processes.

Core Principles of this compound Precipitation

The synthesis of this compound via precipitation is based on the reaction between a soluble nickel salt and an oxalate-containing solution, leading to the formation of insoluble this compound which precipitates out of the solution. The general chemical equation for this reaction is:

Ni²⁺(aq) + C₂O₄²⁻(aq) → NiC₂O₄(s)

The morphology, particle size, and purity of the resulting this compound are highly dependent on various experimental parameters, including the choice of precursors, reactant concentrations, temperature, pH, stirring rate, and the presence of additives.[1][2]

Experimental Protocols

Several variations of the precipitation method have been developed to synthesize this compound with specific characteristics. Below are detailed protocols for common approaches.

Protocol 1: Basic Aqueous Precipitation

This method involves the direct reaction of a nickel salt with an oxalic acid or a soluble oxalate salt in an aqueous solution.

-

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Oxalic acid anhydrous (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)

-

Deionized water

-

-

Procedure:

-

Dissolve 0.9 g of nickel(II) chloride hexahydrate in 20 mL of deionized water.[1]

-

In a separate beaker, prepare a stoichiometric equivalent solution of oxalic acid.

-

Add the oxalic acid solution to the nickel chloride solution under constant stirring.[1]

-

Continue stirring the resulting mixture at room temperature for 24 hours to allow for complete precipitation.[1]

-

Separate the precipitate by filtration.

-

Wash the precipitate sequentially with deionized water and then with ethanol to remove any unreacted precursors and byproducts.[1]

-

Dry the final product at room temperature.[1]

-

Protocol 2: Ammonia (B1221849) Coordination-Precipitation Method for Fibrous this compound

This method utilizes ammonia to form a nickel-ammonia complex, which then reacts with an oxalate source to produce fibrous this compound.[3]

-

Materials:

-

Nickel chloride hexahydrate (NiCl₂·6H₂O)

-

Ammonia solution (25-28%)

-

Sodium oxalate (Na₂C₂O₄)

-

Polyvinylpyrrolidone K30 (PVP)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

-

Ethanol

-

-

Procedure:

-

Solution A: Dissolve 2.38 g of nickel chloride hexahydrate and 4.26 mL of ammonia solution in 50 mL of deionized water.[3]

-

Solution B: Dissolve 1.34 g of sodium oxalate in 50 mL of deionized water.[3]

-

Substrate Solution: Dissolve 0.31 g of PVP K30 in 25 mL of deionized water.[3]

-

Adjust the pH of all three solutions to 9.5 using hydrochloric acid or sodium hydroxide.[3]

-

Heat the substrate solution in a three-neck flask to 80 °C in a water bath.[3]

-

Simultaneously add Solution A and Solution B to the heated substrate solution.

-

Maintain the reaction at 80 °C for 4 hours for particle aging.[3]

-

Filter the resulting solid product and wash it three times with deionized water and three times with ethanol.[3]

-

Dry the light blue fibrous powder in a vacuum oven at 25 °C for 24 hours.[3]

-

Protocol 3: Dendritic this compound Synthesis

This protocol is designed to produce this compound with a dendritic morphology.[4]

-

Materials:

-

Nickel chloride solution (120-180 g/L Ni content)

-

Ammonia water

-

Oxalic acid solution

-

-

Procedure:

-

Prepare a nickel chloride solution with a nickel content in the range of 120-180 g/L.[4]

-

Continuously add ammonia water to the nickel chloride solution until the pH reaches 8.0-9.0.[4]

-

Control the solution temperature at 60-70 °C.[4]

-

While stirring, continuously add the oxalic acid solution until the nickel content in the supernatant is less than or equal to 0.5 g/L.[4]

-

Filter the solution after the reaction is complete.

-

Wash and dry the precipitate to obtain the dendritic this compound product.[4]

-

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the synthesis of this compound via precipitation.

Table 1: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Value/Range | Observation | Reference |

| Temperature | 25 - 90 °C | Higher temperatures (>70 °C) favor the formation of fibrous particles.[3] | [3] |

| pH | 1 - 10.5 | Influences morphology and extraction efficiency. Optimum pH for high extraction is around 5.[2] At pH > 5, fractional precipitation of mixed metal oxalates can occur.[5] | [2][3][5] |

| Ni²⁺ Concentration | 0.005 - 0.1 M | Higher initial concentrations lead to a decrease in residual metal concentration, increasing recovery.[6] | [6] |

| Oxalic Acid Excess | 10% excess | A 10% excess of oxalic acid was used to study pH influence.[2] | [2] |

| Stirring Rate | 300 rpm | Mechanical stirring was applied in studies investigating the effect of pH.[2] | [2] |

| Aging Time | 4 - 9 hours | Prolonged aging time can lead to morphological changes, such as the development of fibrous structures.[3] | [3] |

Table 2: Product Characterization and Yield

| Property | Value | Method/Conditions | Reference |

| Chemical Formula | Ni(NH₃)₁.₇C₂O₄·2.2H₂O | Fibrous this compound from ammonia coordination method.[3] | [3] |

| NiC₂O₄·2H₂O | Dehydrated form obtained from aqueous precipitation.[2] | [2] | |

| Extraction Degree | ~99% | Optimized conditions for pH, oxalic acid dose, and temperature.[2] | [2] |

| Particle Morphology | Fibrous, Dendritic, Flake-like, Rectangular Parallelepiped | Dependent on synthesis method (e.g., ammonia coordination, specific pH/temperature).[3][4][7][8] | [3][4][7][8] |

| Particle Size | 100–150 nm diameter, 0.5–5.0 μm length | For nanofibers synthesized by mild thermal precipitation.[9] | [9] |

| Thermal Decomposition | 241.1 °C and 321.9 °C | Endothermic peaks for removal of crystalline water and decomposition of oxalate, respectively.[3] | [3] |

Visualization of Processes and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the precipitation method.

Caption: Experimental workflow for this compound synthesis.

Chemical Reaction Pathway

The diagram below outlines the key chemical steps involved in the precipitation of this compound.

Caption: Chemical reaction pathway for this compound precipitation.

Ammonia Coordination Method Pathway

This diagram illustrates the additional complexation step in the ammonia coordination method.

Caption: Reaction pathway for the ammonia coordination method.

Conclusion

The precipitation method is a robust and adaptable technique for the synthesis of this compound. By carefully controlling experimental parameters such as temperature, pH, and the use of additives, it is possible to produce this compound with desired characteristics, including specific morphologies like fibers and dendrites. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the development of advanced nickel-based materials. Further research can focus on optimizing these processes for specific industrial applications and exploring novel precipitation techniques to achieve even greater control over the material properties.

References

- 1. Morphological Control and Surface Modification Characteristics of this compound Synthesized via Oxalic Acid Precipitation [powdermat.org]

- 2. bch.ro [bch.ro]

- 3. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00605G [pubs.rsc.org]

- 4. CN103951555A - Preparation method of dendrite-shaped this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. sterc.org [sterc.org]

- 7. mrs-j.org [mrs-j.org]

- 8. Morphological Control and Surface Modification Characteristics of this compound Synthesized via Oxalic Acid Precipitation [powdermat.org]

- 9. Controlled synthesis of polycrystalline this compound nanofibers by the mild thermal precipitation and aging process | Semantic Scholar [semanticscholar.org]

Andreybulakhite: A Comprehensive Technical Analysis of the First Naturally Occurring Nickel Oxalate

For Immediate Release

SAINT PETERSBURG, Russia – A team of scientists from St Petersburg University has officially characterized the world's first known natural nickel oxalate (B1200264), a mineral now named andreybulakhite.[1] This in-depth guide provides a comprehensive overview of this novel mineral for researchers, scientists, and professionals in drug development, detailing its composition, structure, natural occurrence, and the unique biogeochemical processes leading to its formation.

Andreybulakhite, with the ideal chemical formula Ni(C₂O₄)·2H₂O, was discovered in 2021 by Associate Professor Oleg Vereshchagin of the Department of Mineralogy at St Petersburg University.[1] The mineral was found in the Nyud II quarry near Monchegorsk on the Kola Peninsula, a region known for its Cu-Ni sulfide (B99878) deposits.[1][2][3] The International Mineralogical Association officially recognized andreybulakhite in 2023.[1] The mineral is named in honor of the late Andrei Glebovich Bulakh (1933-2020), a distinguished mineralogist and former head of the Department of Mineralogy at Leningrad State University/St Petersburg University.[1]

Physicochemical Properties and Structural Data

Andreybulakhite is a member of the humboldtine group of oxalate minerals.[2][4] It manifests as colorless to pale green platy to prismatic crystals, typically found in aggregates up to 40x30x30 µm in size.[4] Due to the minute crystal size, its hardness is estimated to be between 1.5 and 2 on the Mohs scale, analogous to other members of the humboldtine group.[2][4]

Crystallographic and Compositional Data

The fundamental properties of andreybulakhite are summarized in the tables below.

| Property | Value |

| Ideal Formula | Ni(C₂O₄) · 2H₂O[2][4] |

| Crystal System | Monoclinic[2][4] |

| Space Group | C2/c[2] |

| Lustre | Vitreous[4] |

| Color | Colorless to pale green[4] |

| Hardness (Mohs) | 1.5 - 2 (estimated)[2][4] |

| Calculated Specific Gravity | 2.420[4] |

Table 1: Physical and Crystallographic Properties of Andreybulakhite

| Unit Cell Parameter | Value |

| a | 11.8392(5) Å[2] |

| b | 5.3312(2) Å[2] |

| c | 9.8357(7) Å[2] |

| β | 126.723(5)°[2] |

| Volume (V) | 497.59(3) ų[2] |

| Z | 4[2] |

Table 2: Unit Cell Parameters of Andreybulakhite

An interesting characteristic of andreybulakhite's chemical composition is the notable presence of copper, along with magnesium and cobalt.[5] The empirical formula, calculated based on (Ni + Cu + Mg + Co) = 1 atom per formula unit, is (Ni₀.₆₃Cu₀.₂₇Mg₀.₀₈Co₀.₀₂)Σ₁.₀₀(C₂O₄) ⋅ 2H₂O.[6]

| Element | Weight % |

| O | 52.531 % |

| Ni | 32.118 % |

| C | 13.145 % |

| H | 2.206 % |

Table 3: Ideal Elemental Composition of Andreybulakhite

Natural Occurrence and Biogenic Formation

The formation of andreybulakhite is a fascinating example of biomineralization. The mineral was discovered within the fruiting bodies (apothecia) of the lichen Lecanora cf. polytropa.[2] These lichens were found colonizing the oxidized surfaces of pyrrhotite–pentlandite–chalcopyrite ore, which are rich in nickel.[2][3]

The formation of a nickel oxalate requires a rare confluence of conditions: an abundance of oxalic acid and a high concentration of nickel.[1] Certain lichens are known producers of oxalic acid, which they use to dissolve minerals from their substrate to acquire nutrients.[1] In this specific geological setting, the lichens growing on the nickel-rich ores dissolve the nickel-bearing minerals.[1] This process releases nickel ions, which then react with the oxalic acid produced by the lichen to form this compound dihydrate, which crystallizes as andreybulakhite.[7] The absence of iron in andreybulakhite is attributed to oxidative fractionation during the alteration of the primary sulfide ores.[6]

Caption: Biogeochemical pathway of andreybulakhite formation.

Experimental Protocols

Scanning Electron Microscopy and Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

The chemical composition and morphology of andreybulakhite were investigated using a Hitachi S-3400N scanning electron microscope. This instrument was equipped with an Oxford Instruments AZtec Energy X-Max 20 energy-dispersive X-ray (EDX) detector and a WAVE 500 wavelength-dispersive spectrometer. The final chemical composition was determined from five spots using EDX, with the cautionary note that longer acquisition times (greater than 30 seconds) led to sample degradation.[5]

Raman and Infrared Spectroscopy

The presence of water and the oxalate anion in the mineral's structure was confirmed through Raman and infrared (IR) spectroscopy.[6]

-

Raman Spectroscopy : The Raman spectrum of andreybulakhite includes characteristic bands at 1701 cm⁻¹ (C=O stretching), 1621 cm⁻¹ (H₂O bending), 1454 and 924 cm⁻¹ (C-O and C-C stretching), 597 cm⁻¹ (Ni-O stretching, C-C-O and O-C-O bending), and 550, 307, and 226 cm⁻¹ (predominantly Ni-O stretching and deformation modes).[6]

-

Infrared Spectroscopy : The IR spectrum shows absorption bands at 3389 cm⁻¹ (O-H stretching), 1640 cm⁻¹ (H₂O bending), 1357 and 1315 cm⁻¹ (C-O and C-C stretching), and 818 cm⁻¹ (Ni-O stretching and other bending vibrations).[6]

Significance and Future Directions

The discovery of andreybulakhite is significant as it represents the first naturally occurring this compound and expands the known diversity of biogenic minerals.[1] While a synthetic equivalent of this compound dihydrate has been known for some time, its discovery in nature underscores the importance of biological processes in mineral formation.[1][7][8] The existence of synthetic cobalt oxalate counterparts suggests the potential for a natural cobalt analogue of andreybulakhite to form in similar cobalt-rich environments.[6] This discovery opens new avenues for research into the biogeochemical cycling of nickel and other metals, and the role of microorganisms in the formation of novel mineral phases.

References

- 1. St Petersburg University scientists describe unique mineral named after Honorary Professor Andrei Bulakh | St. Petersburg State University [english.spbu.ru]

- 2. EJM - Andreybulakhite, Ni(C2O4)âââ ââ2H2O, the first natural this compound [ejm.copernicus.org]

- 3. ejm.copernicus.org [ejm.copernicus.org]

- 4. mindat.org [mindat.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nickel organic acid salts - Wikipedia [en.wikipedia.org]

- 8. laboratorynotes.com [laboratorynotes.com]

A Comprehensive Technical Guide to the Magnetic Properties of Nickel Oxalate Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the magnetic properties of nickel oxalate (B1200264) compounds, with a primary focus on nickel oxalate dihydrate (NiC₂O₄·2H₂O). This document details the synthesis, structural characteristics, and magnetic behavior of these materials, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Introduction

This compound compounds, particularly in their hydrated form, have garnered significant interest due to their intriguing magnetic properties, which include antiferromagnetism, weak ferromagnetism, and metamagnetism.[1] The oxalate ligand (C₂O₄²⁻) acts as a bridge between nickel(II) ions, facilitating magnetic exchange interactions that dictate the overall magnetic behavior of the material.[2][3] Understanding these properties is crucial for the development of new magnetic materials and may have implications in fields where precise magnetic control is necessary.

Synthesis of this compound Dihydrate

This compound dihydrate is typically synthesized via a precipitation reaction. A common method involves the reaction of aqueous solutions of a nickel(II) salt (e.g., nickel chloride or nickel nitrate) with oxalic acid or an alkali metal oxalate.[1][4]

Typical Synthesis Protocol

A representative procedure for the synthesis of microcrystals of this compound dihydrate is as follows:

-

Precursor Preparation: Prepare an aqueous solution of nickel chloride (NiCl₂) and an aqueous solution of oxalic acid (H₂C₂O₄).

-

Precipitation: Slowly add the oxalic acid solution to the nickel chloride solution under constant stirring. A light green precipitate of this compound dihydrate will form.

-

Digestion: The mixture is typically stirred for a period to allow for crystal growth and uniform particle size distribution.

-

Isolation and Washing: The precipitate is isolated by filtration, washed several times with deionized water to remove any unreacted precursors and byproducts, and then washed with a solvent like ethanol.

-

Drying: The final product is dried at a relatively low temperature (e.g., 80 °C) to remove residual water without causing decomposition of the oxalate.[5]

The morphology and particle size of the resulting this compound can be influenced by factors such as the concentration of the reactants, the rate of addition, the temperature, and the presence of surfactants.[4]

Structural and Magnetic Properties

This compound dihydrate (NiC₂O₄·2H₂O) typically crystallizes in a monoclinic or orthorhombic system.[6] The crystal structure consists of chains of nickel(II) ions bridged by oxalate ligands. Each nickel(II) ion is octahedrally coordinated by four oxygen atoms from two oxalate ligands and two oxygen atoms from water molecules.

The magnetic properties of this compound compounds are a direct consequence of their crystal structure. The primary magnetic interaction between adjacent Ni(II) ions (with S=1 spin state) is an antiferromagnetic superexchange interaction mediated by the oxalate bridge.[2][3]

Key Magnetic Phenomena

-

Antiferromagnetism: At low temperatures, the magnetic moments of adjacent Ni(II) ions align in an antiparallel fashion, resulting in a net zero magnetic moment in the absence of an external magnetic field. This is evidenced by a broad maximum in the magnetic susceptibility versus temperature curve.[1]

-

Weak Ferromagnetism: In some cases, a slight canting of the antiferromagnetically coupled spins can lead to a small net magnetic moment, a phenomenon known as weak ferromagnetism. This behavior has been observed in this compound dihydrate in a specific temperature range.[1]

-

Metamagnetism: this compound dihydrate also exhibits a metamagnetic transition at very low temperatures (around 3.3 K) when a sufficiently strong external magnetic field is applied (approximately ≥3.5 T).[1] This transition involves a sudden increase in magnetization as the antiferromagnetic ordering is overcome by the external field, forcing the spins to align ferromagnetically.

Quantitative Data

The following tables summarize the key structural and magnetic parameters for this compound dihydrate.

Table 1: Crystallographic Data for this compound Dihydrate (NiC₂O₄·2H₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 11.7916 |

| b (Å) | 5.31798 |

| c (Å) | 9.7806 |

| β (°) | 127.014 |

| Cell Volume (ų) | 489.73 |

Table 2: Magnetic Properties of this compound Dihydrate (NiC₂O₄·2H₂O)

| Property | Value | Reference |

| Antiferromagnetic Transition (Tₙ) | ~43 K (broad maximum) | [1] |

| Metamagnetic Transition Temperature | 3.3 K | [1] |

| Metamagnetic Transition Field | ≥3.5 T | [1] |

| Weiss Constant (θ) | Varies with study | [7] |

Experimental Protocols

The characterization of the magnetic properties of this compound compounds involves several key experimental techniques.

Vibrating Sample Magnetometry (VSM)

VSM is a sensitive technique used to measure the magnetic moment of a material as a function of an applied magnetic field and temperature.[8][9]

Protocol for VSM Measurement of this compound:

-

Sample Preparation: A small amount (typically a few milligrams) of the powdered this compound sample is packed into a gelatin capsule or a specialized sample holder. The mass of the sample is accurately measured.

-

Mounting: The sample holder is attached to the vibrating rod of the VSM, ensuring it is centered within the detection coils.

-

Measurement of Magnetic Moment vs. Field (M-H Curve):

-

Set the desired temperature (e.g., room temperature or a low temperature using a cryostat).

-

Apply a sweeping magnetic field, typically from a large positive value to a large negative value and back, while continuously measuring the magnetic moment of the sample. This will generate a hysteresis loop.

-

For this compound, which is primarily antiferromagnetic, the hysteresis loop at temperatures above the ordering temperature will be a straight line passing through the origin. Below the ordering temperature, a more complex behavior, including the metamagnetic transition at low temperatures and high fields, can be observed.

-

-

Measurement of Magnetic Moment vs. Temperature (M-T Curve):

-

Apply a constant, relatively small magnetic field.

-

Vary the temperature over the desired range (e.g., from 2 K to 300 K) and record the magnetic moment.

-

From this data, the magnetic susceptibility (χ = M/H) can be calculated. The M-T curve for this compound will show a broad peak characteristic of antiferromagnetic ordering.[1]

-

Faraday Balance

The Faraday balance is another technique used to measure magnetic susceptibility. It measures the force exerted on a sample in a non-uniform magnetic field.[10][11]

Protocol for Faraday Balance Measurement of this compound:

-

Sample Preparation: A small, accurately weighed amount of the powdered this compound sample is placed in a sample bucket.

-